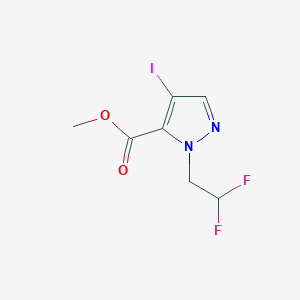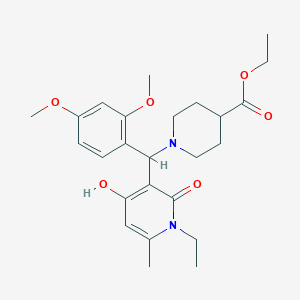
5-butyl-4-(4-fluorobenzyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-butyl-4-(4-fluorobenzyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (5-B4F2T) is a novel compound with a wide range of potential applications in the field of scientific research. 5-B4F2T is a derivative of the triazole class of compounds, which are known for their anti-inflammatory, anti-oxidant, and anti-cancer properties. The compound has been extensively studied for its potential use in the fields of drug discovery and development, as well as in laboratory experiments.
Scientific Research Applications
5-butyl-4-(4-fluorobenzyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been studied for its potential use in the fields of drug discovery and development. The compound has been found to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of the inflammatory mediator prostaglandin E2 (PGE2). This makes 5-butyl-4-(4-fluorobenzyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione a potential drug candidate for the treatment of inflammation and other diseases related to COX-2 activity. Furthermore, 5-butyl-4-(4-fluorobenzyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been studied for its potential use in cancer research, as it has been found to inhibit the growth of cancer cells in vitro.
Mechanism of Action
The mechanism of action of 5-butyl-4-(4-fluorobenzyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is not yet fully understood. However, it is believed that the compound acts as a competitive inhibitor of the enzyme COX-2. By binding to the active site of the enzyme, 5-butyl-4-(4-fluorobenzyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione prevents the enzyme from converting arachidonic acid into PGE2. This, in turn, reduces the production of PGE2 and thus reduces inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-butyl-4-(4-fluorobenzyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione have been studied in a number of in vitro and in vivo studies. The compound has been found to inhibit the production of PGE2 in vitro, which suggests that it may have anti-inflammatory and anti-cancer properties. Furthermore, 5-butyl-4-(4-fluorobenzyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been found to reduce the activity of the enzyme COX-2 in vivo, which suggests that it may have potential therapeutic applications in the treatment of inflammation and other diseases related to COX-2 activity.
Advantages and Limitations for Lab Experiments
The advantages of using 5-butyl-4-(4-fluorobenzyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione in laboratory experiments include its availability and stability. The compound is commercially available and can be stored for long periods of time without degradation. Furthermore, the compound is relatively easy to synthesize, making it a useful tool for laboratory experiments. However, there are some limitations associated with the use of 5-butyl-4-(4-fluorobenzyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione in laboratory experiments. For example, the compound is not soluble in water, making it difficult to use in aqueous solutions. Additionally, the compound is not very stable in the presence of light or oxygen, which can limit its use in certain experiments.
Future Directions
The potential of 5-butyl-4-(4-fluorobenzyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione for use in scientific research is only beginning to be explored. Future research could focus on further elucidating the mechanism of action of the compound, as well as its potential therapeutic applications. Additionally, the compound could be studied for its potential use in drug discovery and development, as well as its potential use in laboratory experiments. Finally, further research could focus on the synthesis of novel derivatives of 5-butyl-4-(4-fluorobenzyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, which may have enhanced properties.
Synthesis Methods
5-butyl-4-(4-fluorobenzyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is synthesized through a multi-step process. The first step involves the reaction of 4-fluorobenzyl bromide with 2-butyl-1,2,4-triazole-3-thione in the presence of a base. This reaction yields 5-butyl-4-(4-fluorobenzyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. The second step involves the reaction of 5-butyl-4-(4-fluorobenzyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione with a base, such as sodium hydroxide or potassium hydroxide, to form the desired product.
properties
IUPAC Name |
3-butyl-4-[(4-fluorophenyl)methyl]-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN3S/c1-2-3-4-12-15-16-13(18)17(12)9-10-5-7-11(14)8-6-10/h5-8H,2-4,9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUAUMVKCURNOCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NNC(=S)N1CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-butyl-4-(4-fluorobenzyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2791882.png)
![diethyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2791884.png)
![N-[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,6-difluorobenzamide](/img/structure/B2791888.png)


![N-[4-(aminosulfonyl)phenyl]-8-ethoxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxamide](/img/structure/B2791891.png)
![4-(Trifluoromethyl)bicyclo[2.2.1]heptane-1-carbonitrile](/img/structure/B2791892.png)

![3-butyl-9-(3-chlorophenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2791895.png)

![(3,3-Dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol](/img/structure/B2791900.png)
![(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone](/img/structure/B2791901.png)

![2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2791904.png)